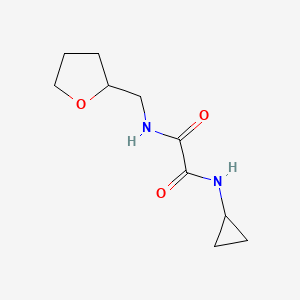![molecular formula C20H18N2O3 B4068913 N-(2-furylmethyl)-2-[(phenylacetyl)amino]benzamide](/img/structure/B4068913.png)
N-(2-furylmethyl)-2-[(phenylacetyl)amino]benzamide
Description
Synthesis Analysis
The synthesis of N-(2-furylmethyl)-2-[(phenylacetyl)amino]benzamides and related compounds often involves the assembly of primary amines and phenylacetic acids in the presence of catalysts such as copper(ii) acetate. This process allows for the construction of secondary benzamides through tandem transformations involving carbon-carbon bond cleavage, offering a complementary method for the synthesis of these compounds (Deng, Huang, & Liu, 2018). Additionally, N-aryl substituted benzamides have been developed via similar synthetic strategies, indicating a versatile approach to creating a variety of benzamide derivatives.
Molecular Structure Analysis
The molecular structure of N-(2-furylmethyl)-2-[(phenylacetyl)amino]benzamides is characterized by the presence of a furylmethyl group attached to an amino benzamide moiety. This structural arrangement has been explored for its ability to inhibit histone deacetylases (HDACs), demonstrating the compound's potential interaction with biological targets (Vaisburg et al., 2007). The crystal structure and spectroscopic characterization of similar compounds have provided insights into their conformational preferences and electronic properties, contributing to a deeper understanding of their biological activity and chemical reactivity.
Chemical Reactions and Properties
N-(2-furylmethyl)-2-[(phenylacetyl)amino]benzamides participate in various chemical reactions, including HDAC inhibition, which affects gene expression and cellular proliferation by modifying histone acetylation levels. These compounds have shown promise in cancer research, indicating their ability to induce apoptosis and cell-cycle arrest in tumor cells (Zhou et al., 2008). The interaction of these compounds with HDACs exemplifies their chemical reactivity and highlights their therapeutic potential.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(2-phenylacetyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-19(13-15-7-2-1-3-8-15)22-18-11-5-4-10-17(18)20(24)21-14-16-9-6-12-25-16/h1-12H,13-14H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIXNSLZNAKVMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-[(phenylacetyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-allyl-1-(4-{2-[(4-ethylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4068835.png)
![5-[4-(ethylsulfonyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B4068844.png)
![N-(2,5-dimethoxyphenyl)-10-phenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide](/img/structure/B4068860.png)
![N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4068866.png)
![N-[4-(acetylamino)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4068867.png)


![2-({2-hydroxy-3-[(4-methylphenyl)sulfinyl]propyl}thio)-4-phenyl-6-(2-thienyl)nicotinonitrile](/img/structure/B4068904.png)
![N-(sec-butyl)-2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4068912.png)
![N-(5-chloro-2-methoxyphenyl)-4-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]-1-piperidinecarboxamide](/img/structure/B4068920.png)

![2-{2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4068935.png)
![2-{[N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4068943.png)
![N-(sec-butyl)-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B4068948.png)